6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
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Overview
Description
6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a chlorine atom at the 6th position and a carboxylic acid group at the 1st position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitotic kinesin, a protein involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
- 6-Methoxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
- 1-Methyl-9H-pyrido[3,4-b]indole
Comparison: Compared to its analogs, 6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid |
InChI |
InChI=1S/C12H11ClN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17) |
InChI Key |
CMQSGMXGIWWFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
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